molecular formula C18H15F3N6O2S B2854436 6-[(4-Methylphenyl)sulfonyl]-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine CAS No. 920529-93-7

6-[(4-Methylphenyl)sulfonyl]-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B2854436
CAS No.: 920529-93-7
M. Wt: 436.41
InChI Key: ZHTCVPJBLVOICH-UHFFFAOYSA-N
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Description

The compound 6-[(4-Methylphenyl)sulfonyl]-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 955964-67-7) features a pyrazolo[1,5-a]pyrimidin-7-amine core substituted with a 4-methylphenylsulfonyl group at position 6 and a 1-methyl-5-(trifluoromethyl)pyrazole moiety at position 2. Its molecular formula is C₁₇H₁₃F₃N₆O₂S, with a molecular weight of 422.38 g/mol .

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6O2S/c1-10-3-5-11(6-4-10)30(28,29)14-9-23-15-7-13(25-27(15)17(14)22)12-8-24-26(2)16(12)18(19,20)21/h3-9H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTCVPJBLVOICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=CC(=N3)C4=C(N(N=C4)C)C(F)(F)F)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(4-Methylphenyl)sulfonyl]-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine (CAS: 920529-93-7) is a novel pyrazolo[1,5-a]pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the field of oncology. This article reviews the compound’s biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H15F3N6O2SC_{18}H_{15}F_3N_6O_2S with a molecular weight of 436.42 g/mol. The structure includes a pyrazolo-pyrimidine core, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play crucial roles in various cellular processes including cell division and apoptosis. Inhibition of specific kinases can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.

Target Kinases

Recent studies indicate that this compound exhibits inhibitory activity against several kinases involved in cancer progression:

  • Aurora Kinase : Involved in cell cycle regulation.
  • CDK2 : Cyclin-dependent kinase implicated in cell cycle control.
  • ASK1 : Associated with apoptosis and inflammation pathways.

Anticancer Properties

The anticancer efficacy of this compound has been evaluated across various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism Reference
MCF7 (Breast Cancer)0.46CDK2 Inhibition
HCT116 (Colon Cancer)0.39Aurora-A Kinase Inhibition
A375 (Melanoma)4.2Induction of Apoptosis
HepG2 (Liver Cancer)Not specifiedGeneral Cytotoxicity

Case Studies

  • In Vitro Studies : A study conducted by Wei et al. demonstrated that derivatives similar to the target compound showed significant cytotoxicity against various cancer cell lines, including MCF7 and A549, with IC50 values indicating strong anticancer potential .
  • Mechanistic Insights : Research highlighted the ability of the compound to induce apoptosis through the activation of intrinsic pathways, which was confirmed through flow cytometry analysis showing increased sub-G1 phase populations in treated cells .
  • Comparative Analysis : In comparative studies with established chemotherapeutics like doxorubicin, derivatives of this compound exhibited lower IC50 values against multiple cancer types, suggesting enhanced efficacy .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promise as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer progression. For instance, derivatives of this compound have been investigated for their effects on cancer cell lines, demonstrating significant cytotoxicity against various types of cancer cells, including HeLa and L929 cells .

Enzyme Inhibition

The compound has also been studied for its enzymatic inhibitory activities. It is known to target specific protein kinases that are crucial in various signaling pathways associated with cancer and other diseases. This selective inhibition can lead to the development of targeted therapies with reduced side effects compared to traditional chemotherapy .

Synthetic Versatility

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives allows for extensive structural modifications, enhancing their functional properties. The compound can be synthesized through various methods involving the reaction of different electrophiles with aminopyrazoles. This versatility not only aids in creating compounds with tailored biological activities but also facilitates the exploration of new materials with unique properties .

Fluorescent Properties

The pyrazolo[1,5-a]pyrimidine scaffold exhibits notable photophysical properties, making it suitable for optical applications. Compounds derived from this scaffold have been utilized as fluorophores in biological imaging and as markers for lipid droplets in cells. The ability to function as fluorescent probes enhances their utility in both research and clinical diagnostics .

Solid-State Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can form crystals with distinct conformational and supramolecular characteristics. These properties may be exploited in the design of new materials for electronic devices or sensors due to their stability and unique optical behaviors .

Case Studies and Research Findings

StudyFocusFindings
RSC Advances (2020)Optical ApplicationsIdentified pyrazolo[1,5-a]pyrimidines as effective lipid droplet biomarkers; demonstrated significant photophysical properties suitable for imaging applications .
Molecules (2021)Anticancer ActivityHighlighted the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines; reported anticancer effects against multiple cell lines with low toxicity profiles .
Patent WO2021129584A1Therapeutic ApplicationsDiscussed the potential of pyrazolo[1,5-a]pyrimidine derivatives as PD-L1 antagonists; indicated a pathway towards immunotherapy applications in cancer treatment .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the sulfonyl group, heterocyclic core modifications, and halogenation. Below is a comparative analysis:

Compound Name / CAS Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Properties
Target Compound (955964-67-7) Pyrazolo[1,5-a]pyrimidin-7-amine 6-(4-methylphenylsulfonyl), 2-(1-methyl-5-trifluoromethylpyrazole) 422.38 High lipophilicity, moderate solubility
3-(4-Chlorophenyl)-6-(tert-butylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine (685107-01-1) Pyrazolo[1,5-a]pyrimidin-7-amine 6-(tert-butylsulfonyl), 3-(4-chlorophenyl) 419.88 Enhanced steric bulk, reduced solubility
5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine (898743-92-5) Triazolo[1,5-a]pyrimidin-7-amine 5-methyl, N-(4-trifluoromethylphenyl) 333.28 Lower molecular weight, higher polarity
5-Chloro-N-(4-methanesulfonylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (685107-25-9) Pyrazolo[1,5-a]pyrimidin-7-amine 5-chloro, N-(4-methanesulfonylphenyl) 322.77 Electron-withdrawing Cl, higher reactivity
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3-(2,4-dichlorophenyl), 5-(4-fluorophenyl), 7-CF₃ 448.20 Antitrypanosomal activity, high halogen content

Key Observations:

  • Core Modifications : Replacement of pyrazolo with triazolo (e.g., ) reduces ring aromaticity, which may alter π-π stacking interactions in biological targets.
  • Halogenation : Chlorine and fluorine substituents (e.g., ) enhance electron-withdrawing effects, improving reactivity and binding to hydrophobic pockets.

Q & A

Basic: What synthetic strategies are optimal for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

Methodological Answer:
The pyrazolo[1,5-a]pyrimidine scaffold can be synthesized via cyclocondensation reactions. A common approach involves reacting aminopyrazoles with α,β-unsaturated ketones or aldehydes under acidic conditions. For example:

  • Michael Addition : Use 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine and a sulfonyl-substituted chalcone derivative in toluene with trifluoroacetic acid (TFA) as a catalyst (0.5–1 mol%) at reflux (110–120°C) for 6–12 hours .
  • Cyclization : Optimize solvent choice (e.g., dichloromethane or DMF) and temperature (80–100°C) to enhance yield. Triethylamine (2 eq.) can neutralize acidic byproducts .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Combine multiple analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), sulfonyl group (no direct proton), and trifluoromethyl (CF₃) splitting patterns .
    • ¹³C NMR : Confirm the pyrimidine carbons (δ 150–160 ppm) and CF₃ carbon (δ 120–125 ppm, quartet due to J-C-F coupling) .
  • Mass Spectrometry (HRMS) : Look for [M+H]⁺ peaks matching the molecular formula (C₂₀H₁₈F₃N₅O₂S; expected m/z ≈ 462.11) .
  • X-ray Crystallography : Resolve steric effects of the 4-methylphenylsulfonyl group and confirm dihedral angles between fused rings .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:
Screen for activity using:

  • Kinase Inhibition Assays : Test against kinases (e.g., AKT1 or EGFR) at 1–10 µM concentrations. Use ATP-competitive ELISA kits and measure IC₅₀ values .
  • Antiproliferative Activity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare results to controls like cisplatin .
  • Solubility Testing : Use HPLC to assess logP values and aqueous solubility (pH 7.4 buffer) to guide formulation studies .

Advanced: How do substituents (e.g., sulfonyl vs. trifluoromethyl) influence structure-activity relationships (SAR)?

Methodological Answer:

  • Electron-Withdrawing Effects : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Compare IC₅₀ values of analogs with -CF₃ vs. -CH₃ .
  • Sulfonyl Group : The 4-methylphenylsulfonyl moiety may improve solubility and act as a hydrogen-bond acceptor. Synthesize analogs with -SO₂Ph vs. -SO₂Me and test in kinase assays .
  • Steric Considerations : Use molecular dynamics simulations to analyze how bulky substituents affect binding to target proteins (e.g., docking into PDB: 1UNQ) .

Advanced: What computational methods resolve contradictions in biological data across analogs?

Methodological Answer:

  • Molecular Docking : Perform ensemble docking with AutoDock Vina to compare binding poses of sulfonyl- and non-sulfonyl analogs. Prioritize poses with lowest RMSD (<2 Å) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values to quantify the energetic impact of substituting -CF₃ with -Cl or -OCH₃ .
  • QSAR Modeling : Train models using descriptors like polar surface area and Hammett constants. Validate with leave-one-out cross-validation (R² > 0.7) .

Advanced: How to address low yield in the final cyclization step?

Methodological Answer:

  • Reaction Optimization :
    • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency .
    • Microwave-Assisted Synthesis : Run reactions at 150°C for 15–30 minutes to reduce side-product formation .
  • Byproduct Analysis : Use LC-MS to identify intermediates. If dimerization occurs, dilute the reaction (0.1 M) or add radical inhibitors (e.g., BHT) .

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